molecular formula C10H8ClNO2S2 B1421891 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1269152-70-6

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B1421891
CAS No.: 1269152-70-6
M. Wt: 273.8 g/mol
InChI Key: HRRBSOWSSRFYNK-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 3-methylphenylthiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-Methylphenylthiazole

    Reagent: Chlorosulfonic acid (ClSO₃H)

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

    Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Oxidized Thiazoles: Resulting from oxidation reactions.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)-1,3-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride.

    2-(3-Methylphenyl)-1,3-thiazole-4-methanol: Features a hydroxymethyl group in place of the sulfonyl chloride.

Uniqueness

The presence of the sulfonyl chloride group in 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions distinguishes it from similar compounds with different functional groups.

Properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBSOWSSRFYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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